1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-Dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine core. Key structural features include:
- 1,7-Dimethyl groups: These substituents enhance steric bulk and may influence binding interactions with biological targets.
- 8-(2-Morpholinoethyl) chain: The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is linked via an ethyl group. Morpholine derivatives are known to improve solubility and modulate pharmacokinetic properties.
- 3-(2-Oxopropyl) group: A ketone-containing propyl chain at position 3, which may participate in hydrogen bonding or alter electronic properties.
Properties
IUPAC Name |
4,7-dimethyl-6-(2-morpholin-4-ylethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-12-10-23-14-15(20(3)18(27)24(16(14)26)11-13(2)25)19-17(23)22(12)5-4-21-6-8-28-9-7-21/h10H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPSYUOOXIXTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the morpholinoethyl and oxopropyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous imidazo[2,1-f]purine-diones, focusing on substituents, physicochemical properties, and biological activities:
Detailed Analysis of Substituent Effects
Position 8 Modifications
- Morpholine Derivatives: The target compound and –3 feature morpholine-containing chains. Morpholine improves solubility and may enhance blood-brain barrier penetration. The ethyl linker in the target compound (vs.
- Aromatic and Hydrophobic Groups : Compounds with phenethyl () or methoxyphenyl () substituents exhibit increased hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- Hydroxyethyl Group : ’s 2-hydroxyethyl substituent enhances polarity, likely improving solubility but limiting lipophilicity .
Position 3 Modifications
- Electron-Withdrawing Groups: The 2-oxopropyl group in the target compound introduces a ketone, which may engage in hydrogen bonding with biological targets.
- Aromatic vs. Aliphatic Chains : Cinnamyl () and phenethyl () groups introduce π-π stacking capabilities, beneficial for kinase or receptor binding .
Biological Activity
1,7-Dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[2,1-f]purine core : This core is essential for the biological activity of the compound.
- Methyl groups at positions 1 and 7: These groups influence the compound's lipophilicity and receptor binding.
- Morpholinoethyl group at position 8: This substituent is significant for its interaction with biological receptors.
Research indicates that this compound acts primarily as a partial agonist at the serotonin 5-HT1A receptor. This receptor is a well-known target in the treatment of depression and anxiety disorders. The interaction with this receptor may lead to antidepressant-like effects observed in animal models. The compound's structure allows it to modulate receptor activity effectively, influencing various signaling pathways involved in mood regulation.
Pharmacological Effects
The compound has been studied for several key pharmacological effects:
- Antidepressant-like activity : Demonstrated through behavioral assays in rodent models.
- Anxiolytic properties : Potential effects on reducing anxiety-related behaviors.
- Neuroprotective effects : Observed in studies investigating cellular stress responses.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antidepressant Effects :
- A study published in a pharmacology journal showed that administration of the compound resulted in significant reductions in depressive-like behaviors in mice compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation.
-
Anxiolytic Activity Assessment :
- Another investigation assessed the anxiolytic properties using an elevated plus maze test. Results indicated that subjects treated with the compound spent more time in open arms compared to untreated controls, suggesting reduced anxiety levels.
-
Neuroprotective Mechanisms :
- Research focusing on oxidative stress revealed that the compound could mitigate neuronal damage induced by oxidative agents. This effect was linked to its ability to enhance antioxidant enzyme activity within neuronal cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,7-Dimethylxanthine | Similar core structure but lacks ethyl and morpholinoethyl groups | Known for caffeine-like effects |
| 8-Ethyltheophylline | Contains an ethyl group but differs in substitution pattern | Used as a bronchodilator |
| 3-Morpholinoethylxanthine | Similar morpholinoethyl substitution but different core structure | Exhibits different pharmacological properties |
The distinct combination of substituents in this compound contributes to its unique biological profile and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
